molecular formula C6H11NO2 B6280878 N,N-dimethyl-4-oxobutanamide CAS No. 288569-59-5

N,N-dimethyl-4-oxobutanamide

Cat. No. B6280878
CAS RN: 288569-59-5
M. Wt: 129.2
InChI Key:
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Description

N,N-dimethyl-4-oxobutanamide, also known as DMOB, is a linear, four-carbon molecule containing an amide functional group. It is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicine, and biochemistry. DMOB is a common reagent in organic synthesis and is used in a variety of chemical reactions, such as a catalyst for the synthesis of cyclic amides, the synthesis of imines, and the synthesis of nitrile compounds. DMOB is also used in the synthesis of pharmaceutical drugs, as well as in the production of food additives.

Scientific Research Applications

N,N-dimethyl-4-oxobutanamide has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceutical drugs. N,N-dimethyl-4-oxobutanamide has also been used in the synthesis of peptides and proteins, as well as in the synthesis of other biologically active compounds. N,N-dimethyl-4-oxobutanamide has been used to study the mechanism of enzyme-catalyzed reactions, as well as to investigate the effects of enzyme inhibitors on enzyme activity. Additionally, N,N-dimethyl-4-oxobutanamide has been used to study the effects of drugs on cellular processes, such as cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N,N-dimethyl-4-oxobutanamide is a versatile molecule that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceutical drugs. N,N-dimethyl-4-oxobutanamide acts as a catalyst in many organic reactions, such as the synthesis of cyclic amides, the synthesis of imines, and the synthesis of nitrile compounds. N,N-dimethyl-4-oxobutanamide also acts as a nucleophile in many organic reactions, allowing for the formation of covalent bonds between two molecules. Additionally, N,N-dimethyl-4-oxobutanamide can act as a substrate for enzymes, allowing for the catalytic conversion of one molecule into another.
Biochemical and Physiological Effects
N,N-dimethyl-4-oxobutanamide has been used in a variety of biochemical and physiological studies. In biochemical studies, N,N-dimethyl-4-oxobutanamide has been used to study the mechanism of enzyme-catalyzed reactions, as well as to investigate the effects of enzyme inhibitors on enzyme activity. Additionally, N,N-dimethyl-4-oxobutanamide has been used to study the effects of drugs on cellular processes, such as cell proliferation, differentiation, and apoptosis. In physiological studies, N,N-dimethyl-4-oxobutanamide has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dimethyl-4-oxobutanamide in laboratory experiments include its ability to act as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the synthesis of pharmaceutical drugs. Additionally, N,N-dimethyl-4-oxobutanamide is a versatile molecule that can be used to study the mechanism of enzyme-catalyzed reactions, as well as to investigate the effects of enzyme inhibitors on enzyme activity. The limitations of using N,N-dimethyl-4-oxobutanamide in laboratory experiments include its potential toxicity and its potential to interfere with other reactions.

Future Directions

There are a number of potential future directions for the use of N,N-dimethyl-4-oxobutanamide in scientific research. N,N-dimethyl-4-oxobutanamide could be used to study the effects of drugs on the immune system, as well as to investigate the effects of drugs on the endocrine system. Additionally, N,N-dimethyl-4-oxobutanamide could be used to study the effects of drugs on the metabolism of cells, as well as to investigate the effects of drugs on the development of diseases. Furthermore, N,N-dimethyl-4-oxobutanamide could be used to study the effects of drugs on the regulation of gene expression, as well as to investigate the effects of drugs on the regulation of protein synthesis. Finally, N,N-dimethyl-4-oxobutanamide could be used to study the effects of drugs on the regulation of cell cycle progression, as well as to investigate the effects of drugs on the regulation of cell death.

Synthesis Methods

The synthesis of N,N-dimethyl-4-oxobutanamide can be accomplished through a variety of methods, including the direct reaction of 4-oxobutanoic acid with dimethylformamide, the reaction of dimethylformamide with 4-methylpentan-2-one, and the reaction of dimethylformamide with 4-methylpentan-2-ol. The reaction of 4-methylpentan-2-one with dimethylformamide is the most commonly used method for the synthesis of N,N-dimethyl-4-oxobutanamide, as it is the most efficient and cost-effective route.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-dimethyl-4-oxobutanamide can be achieved through a multi-step reaction pathway starting from readily available starting materials.", "Starting Materials": [ "Acetone", "Dimethylamine", "Sodium hydroxide", "Butyric acid", "Thionyl chloride", "Methanol" ], "Reaction": [ "Step 1: Acetone is reacted with dimethylamine in the presence of sodium hydroxide to form N,N-dimethylacetamide.", "Step 2: Butyric acid is reacted with thionyl chloride to form butyryl chloride.", "Step 3: N,N-dimethylacetamide is then reacted with butyryl chloride in the presence of sodium hydroxide to form N,N-dimethyl-4-oxobutanamide.", "Step 4: The final product is purified by recrystallization from methanol." ] }

CAS RN

288569-59-5

Product Name

N,N-dimethyl-4-oxobutanamide

Molecular Formula

C6H11NO2

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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